5(Z),11(Z),14(Z)-Eicosatrienoic Acid
Overview
Description
5(Z),11(Z),14(Z)-Eicosatrienoic Acid, also known as sciadonic acid, is a polyunsaturated fatty acid with three double bonds located at the 5th, 11th, and 14th carbon positions. It belongs to the class of long-chain fatty acids and is an omega-6 fatty acid. This compound is naturally found in certain plant oils, such as pine nut oil, and has been studied for its various physiological and pathological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid can be achieved through several methods. One common approach involves the desaturation of precursor fatty acids using desaturase enzymes. For example, the biosynthesis of sciadonic acid has been achieved in the organism Anemone leveillei via two Δ5-desaturases, AL10 and AL21 . Another method involves the esterification reaction catalyzed by lipase enzymes, such as Lipozyme RM IM, in solvent-free conditions using pine nut oil .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as pine nut oil. The oil is subjected to various purification processes, including distillation, chromatography, and crystallization, to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions
5(Z),11(Z),14(Z)-Eicosatrienoic Acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by enzymes or chemical reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized by lipoxygenase and cyclooxygenase enzymes to form specific lipid mediators.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives, which have distinct biological activities .
Scientific Research Applications
5(Z),11(Z),14(Z)-Eicosatrienoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex lipids and fatty acids.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research has shown that it has potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid involves its conversion to various bioactive lipid mediators by enzymes such as lipoxygenase and cyclooxygenase. These mediators then interact with specific molecular targets, such as receptors and enzymes, to exert their effects. For example, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
5(Z),11(Z),14(Z)-Eicosatrienoic Acid can be compared with other similar compounds, such as:
Arachidonic acid (5,8,11,14-Eicosatetraenoic acid): Both are polyunsaturated fatty acids, but arachidonic acid has an additional double bond at the 8th position.
Dihomo-γ-linolenic acid (8,11,14-Eicosatrienoic acid): This compound has double bonds at the 8th, 11th, and 14th positions, differing from this compound by the position of the first double bond.
Epoxyeicosatrienoic acids: These are epoxide derivatives of eicosatrienoic acids and have different biological activities.
The uniqueness of this compound lies in its specific double bond configuration, which influences its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(5E,11E,14E)-icosa-5,11,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHYVQTPBEDFE-CDCWTTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15541-36-3 | |
Record name | Eicosa-5,11,14-trienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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